![molecular formula C14H16N4O B6524601 3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline CAS No. 1017326-35-0](/img/structure/B6524601.png)
3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline” is a chemical compound with the IUPAC name 6-(morpholin-4-yl)pyridazin-3-amine . It has a molecular weight of 180.21 and its molecular formula is C8H12N4O . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline” is 1S/C8H12N4O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) . The SMILES representation is NC1=NN=C(C=C1)N1CCOCC1 .Physical And Chemical Properties Analysis
“3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline” is a solid compound . It has a molecular weight of 180.21 and its molecular formula is C8H12N4O . The compound appears white to yellow in color .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyridazine derivatives, including “3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline”, have shown a wide range of pharmacological activities such as antimicrobial . This makes them valuable in the development of new antimicrobial agents.
Antidepressant Activity
These compounds have also been found to exhibit antidepressant activity . This suggests potential applications in the treatment of mood disorders.
Anti-hypertensive Activity
The anti-hypertensive activity of these compounds indicates their potential use in managing high blood pressure .
Anticancer Activity
“3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline” has been evaluated as a tyrosine kinase inhibitor against the c-Met enzyme, showing anti-proliferative activities in the Hs746T human gastric cancer cell line . This suggests its potential application in cancer therapy.
Antiplatelet Activity
The antiplatelet activity of these compounds suggests their potential use in preventing blood clots .
Antiulcer Activity
These compounds have also demonstrated antiulcer activity , indicating their potential use in the treatment of ulcers.
Analgesic Effect
The compound has been found to possess an analgesic effect close to that of aspirin , suggesting its potential use as a pain reliever.
Agrochemical Applications
Various pyridazinone derivatives, including “3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline”, are well known as agrochemicals . They are used in the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents, many of which have been used as commercially available drugs and agrochemicals .
Wirkmechanismus
Target of Action
The primary target of 3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline is the c-Met enzyme , a receptor tyrosine kinase (RTK) family . This enzyme is known to be overexpressed and mutated in a variety of human cancer types .
Mode of Action
3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline interacts with the c-Met enzyme, inhibiting its activity . This inhibition disrupts the enzyme’s normal function, leading to changes in cellular processes such as proliferation, scattering, invasion, and metastasis of tumor cells .
Biochemical Pathways
The inhibition of the c-Met enzyme affects several downstream signaling pathways. These include the MAPK, PIP3K, and STAT pathways , which are involved in tumorigenic invasive growth, migration, proliferation, survival, and metastasis .
Result of Action
The result of 3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline’s action is the inhibition of the c-Met enzyme, leading to a decrease in tumorigenic invasive growth, migration, proliferation, survival, and metastasis . This could potentially slow the progression of certain types of cancer where the c-Met enzyme is overexpressed or mutated .
Eigenschaften
IUPAC Name |
3-(6-morpholin-4-ylpyridazin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-12-3-1-2-11(10-12)13-4-5-14(17-16-13)18-6-8-19-9-7-18/h1-5,10H,6-9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMULEGXJUEESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Morpholino-3-pyridazinyl)aniline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.